molecular formula C10H13N3 B2597890 5-Butyl-1H-benzo[d][1,2,3]triazole CAS No. 3663-24-9

5-Butyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B2597890
CAS No.: 3663-24-9
M. Wt: 175.235
InChI Key: ZCFMGIGLXOKMJC-UHFFFAOYSA-N
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Description

5-Butyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. It is characterized by a benzene ring fused with a triazole ring, with a butyl group attached to the fifth position of the benzene ring. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with butyl isocyanate, followed by cyclization with sodium nitrite in an acidic medium. The reaction conditions often include temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often prioritize cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding benzoquinone derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated benzotriazole derivatives.

Scientific Research Applications

5-Butyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,2,3]triazole: Lacks the butyl group, making it less hydrophobic.

    5-Methyl-1H-benzo[d][1,2,3]triazole: Contains a methyl group instead of a butyl group, resulting in different physicochemical properties.

    1,2,3-Benzotriazole: A simpler structure without any alkyl substituents.

Uniqueness

5-Butyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the butyl group, which enhances its hydrophobicity and potentially its interaction with hydrophobic sites in biological systems. This structural feature can influence its solubility, reactivity, and overall biological activity, distinguishing it from other benzotriazole derivatives.

Properties

IUPAC Name

5-butyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9/h5-7H,2-4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFMGIGLXOKMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893146
Record name 5-Butylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-24-9
Record name 1H-Benzotriazole, 6-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, 6-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Butylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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